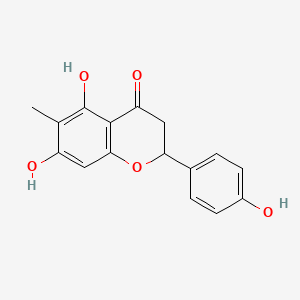

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

14348-16-4 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |

InChI Key |

SLFZBNOERHGNMI-ZDUSSCGKSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |

Other CAS No. |

14348-16-4 |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Synthesis of Poriol

Proposed Biosynthetic Routes in Originating Organisms

Phenolic compounds, including flavonoids like poriol, are synthesized in plants and microorganisms through various biosynthetic pathways, primarily the shikimate and acetate (B1210297)/malonate pathways. ijirset.comwikipedia.org Organisms may produce these compounds in response to ecological pressures such as pathogen attack. wikipedia.org Poriol's occurrence in Douglas fir in response to infection by Poria weirii suggests its role as a phytoalexin or defense molecule. smolecule.comwikipedia.org

Involvement of the Shikimate Pathway

The shikimate pathway is a primary route for the biosynthesis of aromatic amino acids, such as phenylalanine, which serve as precursors for many phenolic compounds, including the C6-C3 unit found in flavonoids. ijirset.comwikipedia.org Phenylalanine ammonia-lyase (PAL) catalyzes the initial step in general phenylpropanoid metabolism, deaminating phenylalanine to produce cinnamic acid. researchgate.net This pathway provides the phenylpropanoid building block (the B-ring and the three-carbon linker) for flavonoid synthesis. ijirset.comwikipedia.org Poriol is classified under the shikimates and phenylpropanoids pathway. naturalproducts.net

Contribution of the Acetate/Malonate (Polyketide) Pathway

Flavonoids, including poriol (a C6-C3-C6 structure), are also synthesized via the acetate/malonate pathway, also known as the polyketide pathway. ijirset.comwikipedia.org This pathway is responsible for producing the A-ring of flavonoids through the stepwise condensation of acetyl-CoA and malonyl-CoA units. ijirset.comwikipedia.org The biosynthesis of polyketides involves polyketide synthases (PKSs), which catalyze the condensation reactions. wikipedia.org Malonyl-CoA is a common extender unit in polyketide biosynthesis, formed by the carboxylation of acetyl-CoA catalyzed by acetyl-CoA carboxylases (ACCs).

Enzymatic Steps and Genetic Regulation of Poriol Biosynthesis

The biosynthesis of flavonoids involves a series of enzymatic steps catalyzed by specific enzymes. While the general pathways (shikimate and polyketide) are well-established for flavonoids, the specific enzymatic steps and genetic regulation leading to the C-methylation at the C-6 position characteristic of poriol require specific methyltransferase enzymes. Methylation of flavonoids, occurring on hydroxyl groups (O-methylation) or carbon atoms (C-methylation), is catalyzed by methyltransferases and can significantly impact their biological activity and metabolic stability. ijirset.comresearchgate.net C-methylation, as seen in poriol, involves the direct methylation of a carbon on the benzene (B151609) ring. ijirset.comwikipedia.org While general enzymatic synthesis methods exist for various compounds researchgate.netnih.govnih.gov, specific details on the enzymes and genetic regulation for the C-methylation step in poriol biosynthesis are less documented in the provided search results. However, research on flavonoid methylation highlights the role of methyltransferases in this modification. researchgate.net

Chemical Synthesis Strategies and Analog Development

Chemical synthesis provides alternative routes to obtain poriol and develop analogs with potentially altered properties. Laboratory synthesis of poriol can involve organic reactions that mimic the flavonoid structure. smolecule.com

Regioselective Synthesis Approaches for Flavonoid Backbones

Synthesizing flavonoid backbones often requires regioselective approaches to ensure that reactions occur at specific positions on the molecule. Regioselective synthesis focuses on controlling the orientation of a chemical reaction to favor the formation of one specific positional isomer over others. rsc.orgrsc.orgorganic-chemistry.org While the search results discuss regioselective synthesis in the context of other compounds rsc.orgrsc.orgorganic-chemistry.org, applying such strategies to construct the flavanone (B1672756) core of poriol would involve carefully controlled reactions to assemble the A and C rings with the B ring in the correct orientation and substitution pattern.

Development of Synthetic Routes for C-methylated Flavanones

The synthesis of C-methylated flavanones like poriol presents specific challenges due to the need to introduce a methyl group at a particular carbon position on the flavonoid A-ring. One reported chemical synthesis of poriol involved the final demethylation of a 5-methoxy group using anhydrous aluminum chloride. archive.org This suggests a synthetic route that may have involved building a methylated precursor structure which was then deprotected. Developing synthetic routes for C-methylated flavanones would likely involve strategies for introducing the methyl group at the desired position, potentially through alkylation or other carbon-carbon bond forming reactions, followed by cyclization to form the flavanone ring system. Research into the methylation of flavonoids and the enzymes involved can inform synthetic strategies for creating C-methylated analogs. researchgate.net

Poriol: Biosynthesis, Chemical Synthesis, and Approaches to Derivative Synthesis for Structure-Activity Relationship Studies

Poriol is a naturally occurring C-methylated flavanone, a class of flavonoids characterized by a C6-C3-C6 carbon skeleton. It is primarily found in the plant species Pseudotsuga sinensis, also known as Chinese Douglas fir, and Pseudotsuga menziesii (Douglas fir), where it has been observed in reaction to infection by Poria weirii. smolecule.comwikipedia.org Poriol has the chemical formula C₁₆H₁₄O₅ and a molecular weight of approximately 286.28 daltons. smolecule.comnih.gov Its IUPAC name is (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one. wikipedia.org

Synthesis of Poriol Derivatives and Analogues for Structure Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a compound's chemical structure affect its biological activity. This involves the synthesis of derivatives and analogues with targeted structural changes, followed by evaluation of their biological properties. By correlating structural variations with changes in activity, key structural features responsible for the observed effects can be identified.

For Poriol, as a flavonoid with multiple hydroxyl groups and a C-methyl substituent, various modifications can be envisioned to synthesize derivatives and analogues for SAR studies. Based on typical reactions of flavonoids, potential modifications could include:

Methylation: Introduction of methyl groups to the hydroxyl functionalities at positions C-5, C-7, and C-4'. Methylation can alter the compound's lipophilicity and influence its interactions with biological targets. smolecule.com

Glycosylation: Attachment of sugar moieties to the hydroxyl groups, leading to the formation of glycosides. Glycosylation can significantly impact solubility, bioavailability, and biological activity. smolecule.com

Acylation or Alkylation: Modification of hydroxyl groups with acyl or alkyl chains to explore the effect of increased lipophilicity or steric bulk.

Modifications to the C-methyl group: Although less common in typical flavonoid SAR, modifications to the C-methyl group at C-6 could be explored to understand its role in activity.

Alterations to the heterocyclic ring: Changes to the dihydropyran ring structure could also be investigated, although this might involve more complex synthetic routes.

While the general principles of synthesizing flavonoid derivatives for SAR studies are well-established, specific detailed research findings or data tables describing the synthesis and biological evaluation of a series of Poriol derivatives for SAR purposes were not prominently available in the consulted literature. Studies on SAR for other compound classes highlight the systematic modification of substituents and structural features to understand their impact on activity against specific biological targets. nih.govnih.govnih.govmdpi.comnih.gov The synthesis of analogues often involves various techniques such as modifying substituents, introducing double bonds, changing ring structures, and employing isosteric replacements. slideshare.net

Further detailed research on the synthesis of specific Poriol derivatives and a systematic evaluation of their structure-activity relationships would be necessary to fully understand how structural modifications influence Poriol's reported biological activities, such as its antimicrobial, antioxidant, and anti-inflammatory properties. smolecule.com

Biological and Ecological Roles in Plant and Microbial Systems

Role in Plant-Microbe and Plant-Pathogen Interactions

The presence and potential functions of poriol have been investigated in the context of how plants interact with fungi and other microbes.

Poriol was initially identified in Douglas fir trees that were infected with the fungus Poria weirii smolecule.comwikipedia.orgresearchgate.netresearchgate.net. Poria weirii, also historically referred to as Phellinus weirii, is a significant root disease pathogen affecting Douglas-fir and other conifer species forestpathology.orgpublications.gc.ca. The discovery of poriol in diseased Douglas fir roots highlighted its potential involvement in the plant's response to this fungal infection researchgate.net. While the pathogen on Douglas-fir is now often identified as Phellinus sulphurascens, distinct from Coniferiporia weirii found on western redcedar, the association of poriol with Poria weirii (in the context of Douglas-fir root rot) is noted in the literature smolecule.comwikipedia.orgresearchgate.netforestpathology.orgpublications.gc.ca. Poriol is described as being present in Pseudotsuga menziesii as a reaction to infection by Poria weirii wikipedia.org.

The identification of poriol in Poria weirii-infected Douglas fir trees suggested its potential utility as a biomarker for this specific fungal disease smolecule.com. Biomarkers in biological systems, including plants, are molecules whose presence or characteristics can indicate a normal or abnormal process, condition, or disease state frontiersin.org. Research in plant pathology is exploring the use of various compounds, such as volatile organic compounds (VOCs) and metabolites, as biomarkers for the early detection of diseases, including fungal infections, often before visible symptoms appear unit.nonih.govnih.gov. The presence of specific compounds like poriol in response to pathogen challenge aligns with the concept of using metabolic indicators for diagnosing plant health status nih.gov.

As a flavonoid smolecule.comwikipedia.org, poriol belongs to a class of phenolic compounds known to play significant roles in plant defense mechanisms nih.govresearchgate.net. Plants employ a variety of intrinsic defense strategies against pathogens and herbivores, which can involve the production of secondary metabolites nih.govlibretexts.orgwikipedia.org. Phenolic compounds, including flavonoids, are key defensive molecules that can be present constitutively or induced in response to stress or attack nih.govresearchgate.netwikipedia.org. They are known to accumulate at infection sites, potentially restricting microbial growth researchgate.net. Flavonoids can also influence the composition of the plant's associated microbial communities, sometimes promoting beneficial interactions frontiersin.org. Poriol's presence in infected trees suggests it may contribute to the plant's intrinsic defense responses, possibly acting as a signaling molecule that triggers defense mechanisms within the tree smolecule.com.

Function as a Potential Biomarker for Plant Disease States

Mechanistic Studies of Biological Activities in vitro and non-clinical models

Studies have begun to explore the biological activities of poriol at a mechanistic level, primarily using in vitro and non-clinical models.

Some research has investigated the potential antioxidant properties of poriol, demonstrating activity in cell cultures smolecule.com. Antioxidants are compounds that help protect cells from damage caused by free radicals smolecule.comresearchgate.net. Flavonoids, as a broad class, are recognized for their antioxidant capabilities, often acting by scavenging free radicals nih.govnih.govmdpi.com. Antioxidant mechanisms can involve directly neutralizing reactive oxygen species (ROS) or reactive nitrogen species (RNS) through the donation of an electron or hydrogen atom, or indirectly by inhibiting enzymes that produce these radicals researchgate.netnih.govmdpi.com. Common in vitro methods for assessing free radical scavenging activity include assays utilizing stable radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) or ABTS (2,2'-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid)) nih.govnih.gov. While poriol has shown some antioxidant activity in cell cultures smolecule.com, detailed studies specifically elucidating its precise free radical scavenging mechanisms and efficacy using these standard in vitro models are areas for further investigation.

Research indicates that poriol may possess anti-inflammatory effects and could modulate inflammatory pathways smolecule.com. Inflammation is a complex biological response involving various mediators, including nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), cyclooxygenase (COX) enzymes (COX-1 and COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) nih.govfoliamedica.bgnih.govmdpi.com. These mediators play crucial roles in initiating and propagating inflammatory responses foliamedica.bgmdpi.com. Studies on other flavonoid compounds have explored their ability to modulate the production or activity of these inflammatory mediators in various cellular models biomolther.org. While poriol is suggested to modulate inflammatory pathways smolecule.com, specific detailed research findings on its direct effects on NO generation or the modulation of iNOS, COX, TNF-α, or IL-1β in cellular models were not prominently available in the reviewed literature. Further investigation is needed to fully understand the specific anti-inflammatory mechanisms of poriol and its effects on these key inflammatory mediators in cellular model systems.

Exploration of Antimicrobial and Antifungal Properties (e.g., Microbial Growth Inhibition Studies)

Poriol has demonstrated properties that contribute to the inhibition of growth in certain bacteria and fungi. smolecule.com The structural characteristics of Poriol may play a role in interfering with fungal growth or metabolism. smolecule.com

Studies investigating the antimicrobial and fungicidal effects of plant extracts containing Poriol have provided insights into its potential activity. For instance, ethanol (B145695) extracts derived from Pseudotsuga menziesii, a known source of Poriol, have shown notable antibacterial effects against a range of bacterial strains, including members of the Enterobacteriaceae, Staphylococcaceae, Yersiniaceae, Bacillaceae, Listeriaceae, Corynebacteriaceae, Campylobacteraceae, and Pseudomonadaceae families. researchgate.netcyberleninka.ru The extract also exhibited inhibitory action against the fungus Candida albicans. researchgate.netcyberleninka.ru

Specific microbial growth inhibition has been observed in studies utilizing Pseudotsuga menziesii extract. For example, an ethanol extract of P. menziesii demonstrated growth inhibition zones against Corynebacterium xerosis and Rhodococcus equi. cyberleninka.ru Furthermore, this extract showed inhibitory effects on Candida albicans. cyberleninka.ru While these studies often involve complex plant extracts containing multiple compounds, the presence of Poriol in Pseudotsuga menziesii suggests that it contributes to the observed antimicrobial and antifungal activities.

Research also indicates that when combined with other antimicrobial agents, Poriol may enhance their effectiveness against resistant bacterial strains, suggesting potential synergistic interactions. smolecule.com

Table 1 provides selected examples of microbial growth inhibition zones observed with an ethanol extract from Pseudotsuga menziesii, a plant known to contain Poriol.

| Microorganism | Inhibition Zone Diameter (mm) |

| Corynebacterium xerosis | 6.8 |

| Rhodococcus equi | 8.7 |

| Candida albicans | 9.8 |

Note: Data presented is from a study using an ethanol extract of Pseudotsuga menziesii, which contains Poriol. The inhibition observed is likely due to the combined effect of multiple compounds within the extract, including Poriol.

Putative Roles as Endogenous Signaling Molecules within Plant Organisms

Beyond its direct antimicrobial effects, Poriol is hypothesized to function as a signaling molecule within plant organisms, potentially triggering defense responses. smolecule.com The presence of Poriol in Pseudotsuga menziesii in reaction to infection by the fungus Poria weirii supports this putative role. wikipedia.orgresearchgate.netcyberleninka.ru This suggests that the plant synthesizes or accumulates Poriol as part of its defense mechanism in response to fungal invasion.

Phenolic compounds, a class to which flavonoids like Poriol belong, are known to be synthesized by plants under various ecological pressures, including attacks by pathogens and wounding. wikipedia.org These compounds can play a role in plant signaling pathways that initiate and regulate defense responses. nih.gov The induction of Poriol in Douglas fir upon infection by Poria weirii aligns with the broader understanding of plant secondary metabolites, such as flavonoids, acting as endogenous signals in mediating plant defense strategies against biotic stress. wikipedia.orgnih.gov

While the precise mechanisms by which Poriol might act as a signaling molecule are still under exploration, its production in response to fungal challenge points towards a potential role in the complex molecular communication networks within the plant that govern its interaction with microbial organisms.

Advanced Analytical and Computational Methodologies in Poriol Research

Coupled Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable tools for the separation, identification, and quantification of Poriol within complex biological or botanical matrices. These methods leverage the separation power of chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the analysis of Poriol. aip.orgmdpi.comaip.orgresearchgate.netresearchgate.netnih.gov This method is particularly suitable for non-volatile or thermally labile compounds like flavonoids. LC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase, while MS/MS provides detailed structural information through the fragmentation of ions.

Studies have utilized high-resolution LC/MS systems, such as those coupled with quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, to identify and quantify Poriol in plant extracts. mdpi.comresearchgate.netresearchgate.netnih.gov For instance, LC/MS analysis in negative ion mode has been used to identify Poriol based on its exact mass measurement and formula annotation. mdpi.com The chromatographic conditions, including the stationary phase (e.g., C-18 columns) and mobile phase gradients (e.g., water/acetonitrile with formic acid), are optimized to achieve effective separation of Poriol from other compounds in the extract. mdpi.com The MS detection provides characteristic mass-to-charge ratio (m/z) values, and tandem MS (MS/MS) provides fragmentation patterns that aid in the definitive identification of Poriol. researchgate.netresearchgate.net

Poriol has been identified and quantified using LC-MS in extracts from sources like Rhododendron ferrugineum and Caesalpinia sappan. mdpi.comaip.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While GC-MS is a powerful technique for analyzing complex mixtures of volatile metabolites in plant extracts sci-hub.se, Poriol, being a flavanone (B1672756) with a relatively high molecular weight (286.28 g/mol ), is generally not considered volatile enough for direct analysis by standard GC-MS methods without prior derivatization. wikipedia.org

Computational Chemistry Approaches in Mechanistic Elucidation

Computational chemistry techniques play a crucial role in understanding the potential mechanisms of action of Poriol, predicting its interactions with biological targets, and guiding further experimental research.

Molecular Docking Studies of Poriol-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second (receptor) when bound to form a stable complex. pnrjournal.com This approach is extensively used to investigate the potential binding interactions of small molecules like Poriol with target proteins.

Studies have employed molecular docking to assess the binding affinity of Poriol to various proteins. For instance, molecular docking has been used to study the interaction of Poriol with the quorum sensing transcriptional regulating factor SdiA from Klebsiella pneumoniae. urfjournals.orgresearchgate.net These studies predict the binding scores and identify the specific amino acid residues in the protein's active site that interact with Poriol. urfjournals.org

Poriol has also been included in docking studies investigating the interaction of compounds with inflammatory mediators like iNOS, COX-1, COX-2, IL-1β, and TNF-α. aip.orgaip.org Furthermore, molecular docking has been applied to predict the binding affinity of Poriol to Estrogen Receptor α (ERα), suggesting potential interactions with nuclear receptors. pnrjournal.com

The results of molecular docking studies provide valuable insights into the potential biological targets of Poriol and the nature of its interactions, including hydrogen bonding and hydrophobic interactions. pnrjournal.com

Here is a table summarizing some molecular docking findings for Poriol:

| Protein Target | Interacting Residues (Example) | Binding Score (Example) | Reference |

| SdiA | Leu85, Tyr88, Asp86 | -4.4680 | urfjournals.orgresearchgate.net |

| Estrogen Receptor α (ERα) | Not explicitly detailed in snippets, but interactions mainly due to lipophilic factors and hydrogen bonding | -9.77 | pnrjournal.com |

| iNOS, COX-1, COX-2, IL-1β, TNF-α | Hydroxyl group responsible for activity | Better result compared to some other compounds | aip.orgaip.org |

Comparative Modeling for Ligand-Receptor Binding Affinity Prediction

Comparative modeling, also known as homology modeling, is a technique used to build a 3D model of a protein based on the known experimental structure of a related homologous protein. This is particularly useful when the experimental structure of the target protein is not available.

In the context of Poriol research, comparative modeling has been used to generate 3D structures of target proteins, such as the SdiA protein from Klebsiella pneumoniae, before performing molecular docking studies with Poriol. urfjournals.orgresearchgate.net By using the structure of a homologous protein (e.g., CviR from Chromobacterium violaceum), a model of SdiA can be created, allowing for the subsequent prediction of Poriol's binding affinity to the modeled receptor. urfjournals.orgresearchgate.net This enables the investigation of ligand-receptor interactions even when direct experimental structural data for the target protein is lacking.

In silico Approaches for Biological Activity Prediction and Pathway Analysis

In silico methods encompass a range of computational techniques used to predict the biological activities of compounds and analyze their potential effects on biological pathways. These approaches often integrate data from various sources, including chemical databases, protein interaction networks, and biological pathway databases.

Network pharmacology, a systems biology-based approach, is frequently coupled with in silico methods to explore the multi-target and multi-pathway characteristics of natural products like flavonoids, including Poriol. nih.govacs.orgbinasss.sa.cr By constructing compound-target and target-disease networks, researchers can predict the potential therapeutic effects and mechanisms of action of Poriol. binasss.sa.crnih.gov

In silico tools are used for:

Target Prediction: Identifying potential protein targets that Poriol might interact with based on its chemical structure and similarity to known ligands. acs.org

Biological Process and Pathway Enrichment Analysis: Analyzing the biological processes and signaling pathways associated with the predicted protein targets of Poriol using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.govacs.orgbinasss.sa.crnih.gov This helps to understand the broader biological context of Poriol's potential effects.

Activity Prediction: Using machine learning models and cheminformatics approaches to predict various biological activities (e.g., anti-inflammatory, antioxidant) based on Poriol's structural features. aip.orgmdpi.comaip.org

These in silico approaches provide a framework for hypothesizing the biological roles of Poriol and prioritizing experimental investigations. nih.govacs.orgbinasss.sa.cr

Future Research Directions and Emerging Opportunities

Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

A key area for future research involves fully elucidating the complete biosynthetic pathway of Poriol. While its classification as a C-methylated flavanone (B1672756) places it within known flavonoid metabolic routes, the specific enzymes responsible for its unique methylation and other potential modifications remain to be fully characterized. Research in this area would involve identifying the genes encoding these enzymes, understanding their regulation, and mapping the entire cascade from primary metabolism precursors to the final Poriol molecule. Advances in genome sequencing and transcriptomics, coupled with biochemical studies, will be crucial for uncovering these undiscovered enzymatic steps and genetic pathways frontiersin.orgfrontiersin.orgnih.govplos.orgnih.gov. This knowledge is fundamental for manipulating Poriol production in various systems.

Advanced Mechanistic Investigations of Poriol's Role in Plant Immunity and Stress Responses

Given Poriol's isolation from Douglas fir in response to fungal infection, a significant future direction is the detailed investigation of its precise role and mechanisms in plant immunity and stress responses. This includes understanding how Poriol is synthesized and deployed by the plant during pathogen attack or in response to abiotic stresses. Future studies should aim to identify the specific molecular targets of Poriol within plant cells or the invading pathogen, the signaling pathways it influences, and how it interacts with other defense compounds or processes mdpi.comnih.govnih.govresearchgate.netfrontiersin.org. Advanced techniques such as metabolomics, proteomics, and cell imaging could provide deeper insights into these intricate mechanisms.

Development of Engineered Microbial or Plant Systems for Enhanced Poriol Production

The potential biological activities of Poriol necessitate exploring efficient and sustainable production methods. Future research should focus on developing engineered microbial or plant systems for enhanced Poriol biosynthesis naturalproducts.netnih.govnih.govthe-scientist.com. This could involve introducing or optimizing the newly discovered biosynthetic genes (as per section 7.1) into heterologous hosts like bacteria, yeast, or fast-growing plants. Metabolic engineering strategies, including optimizing precursor supply, balancing enzyme activity, and compartmentalizing pathways, will be essential to achieve high yields of Poriol in these engineered systems. nih.gov Such approaches could provide a more controlled and scalable source of Poriol compared to extraction from native plant sources.

Exploration of Broader Ecological Significance and Environmental Fate of Poriol

Understanding the ecological role of Poriol beyond its direct involvement in the interaction between Pseudotsuga menziesii and Poria weirii is another important future research direction. This includes investigating its potential effects on other organisms in the plant's environment, such as beneficial microbes, insects, or competing plants. Furthermore, studying the environmental fate of Poriol is crucial, particularly if it were to be produced or used on a larger scale europa.euresearchgate.netnih.govmdpi.com. Research should assess its persistence, mobility, degradation pathways, and potential impact on soil and aquatic ecosystems. This requires employing analytical chemistry techniques and conducting environmental simulation studies.

Integration with Systems Biology and "Omics" Technologies for Comprehensive Understanding

To gain a holistic understanding of Poriol's biology, future research should integrate findings from various disciplines using systems biology approaches and "omics" technologies frontiersin.orginstitut-curie.orgfrontiersin.orgnih.gov. Combining genomics, transcriptomics, proteomics, and metabolomics data from Poriol-producing organisms under different conditions (e.g., stress, infection) can reveal complex regulatory networks and interactions. frontiersin.orgfrontiersin.orgnih.gov This integrated approach can help identify key genes, proteins, and metabolites involved in Poriol biosynthesis and function, providing a more complete picture than studying individual components in isolation. Computational modeling and bioinformatics will be essential tools for analyzing these large datasets and generating testable hypotheses for future experimental validation. frontiersin.orginstitut-curie.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.